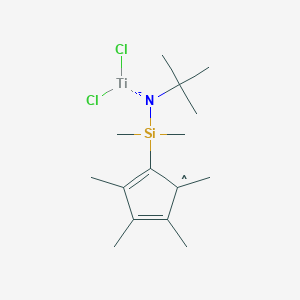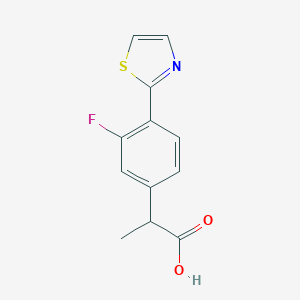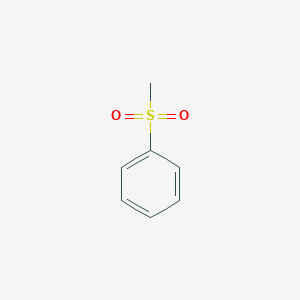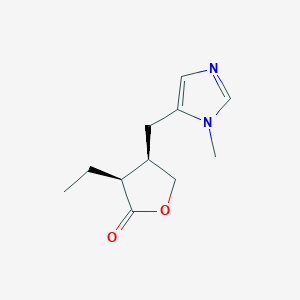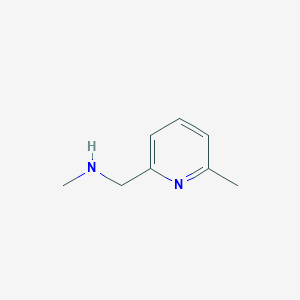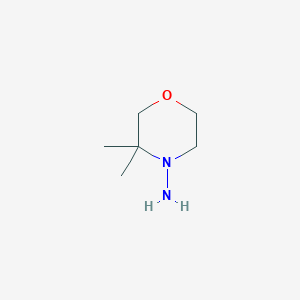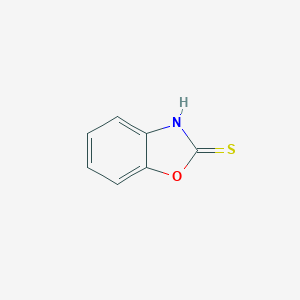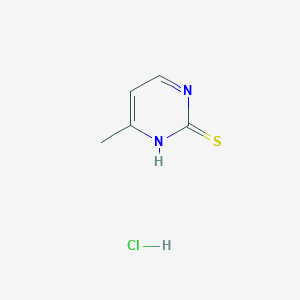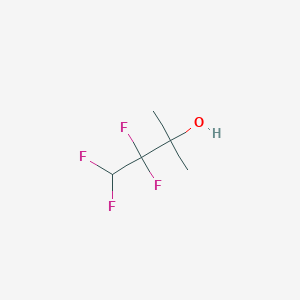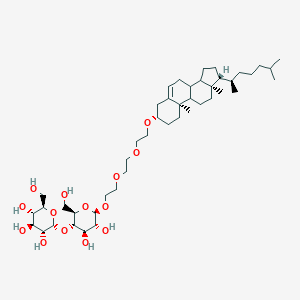
11-Methyl-1,2,3,4-tetrahydrochrysene
描述
11-Methyl-1,2,3,4-tetrahydrochrysene is an organic compound with the molecular formula C19H18 and a molecular weight of 246.35 g/mol . It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
准备方法
The synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysene involves several steps. One common method is the hydrogenation of 11-methylchrysene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere . The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective hydrogenation of the aromatic rings.
化学反应分析
11-Methyl-1,2,3,4-tetrahydrochrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the formation of fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
11-Methyl-1,2,3,4-tetrahydrochrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Biology: Researchers use this compound to investigate the biological effects of PAHs, including their potential carcinogenicity and interactions with biological molecules.
Medicine: While not commonly used in therapeutic applications, it serves as a reference compound in the study of PAH-related health effects.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
作用机制
The mechanism of action of 11-Methyl-1,2,3,4-tetrahydrochrysene involves its interaction with biological molecules, particularly DNA. As a PAH derivative, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects . The compound’s effects are mediated through various molecular pathways, including the activation of cytochrome P450 enzymes, which metabolize PAHs into reactive intermediates .
相似化合物的比较
11-Methyl-1,2,3,4-tetrahydrochrysene is similar to other PAHs, such as:
Chrysene: The parent compound, which lacks the methyl group and the tetrahydro structure.
Phenanthrene: Another PAH with a similar structure but different ring fusion.
1,2,3,4-Tetrahydrochrysene: Similar to this compound but without the methyl group.
The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological interactions.
属性
IUPAC Name |
11-methyl-1,2,3,4-tetrahydrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQNYFKWDJCYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B147204.png)
